1,1'-Ethylidenebis(tryptophan)

Catalog No.
S597925
CAS No.
132685-02-0
M.F
C24H26N4O4
M. Wt
434.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Ethylidenebis(tryptophan)

CAS Number

132685-02-0

Product Name

1,1'-Ethylidenebis(tryptophan)

IUPAC Name

2-amino-3-[1-[1-[3-(2-amino-2-carboxyethyl)indol-1-yl]ethyl]indol-3-yl]propanoic acid

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C24H26N4O4/c1-14(27-12-15(10-19(25)23(29)30)17-6-2-4-8-21(17)27)28-13-16(11-20(26)24(31)32)18-7-3-5-9-22(18)28/h2-9,12-14,19-20H,10-11,25-26H2,1H3,(H,29,30)(H,31,32)

InChI Key

DETVQFQGSVEQBH-UHFFFAOYSA-N

SMILES

CC(N1C=C(C2=CC=CC=C21)CC(C(=O)O)N)N3C=C(C4=CC=CC=C43)CC(C(=O)O)N

Synonyms

1,1'-EBT, 1,1'-ethylidene bis(tryptophan), 1,1'-ethylidenebis(tryptophan)

Canonical SMILES

CC(N1C=C(C2=CC=CC=C21)CC(C(=O)O)N)N3C=C(C4=CC=CC=C43)CC(C(=O)O)N

Isomeric SMILES

CC(N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N)N3C=C(C4=CC=CC=C43)C[C@@H](C(=O)O)N

1,1'-Ethylidenebis(tryptophan) is a compound formed from two molecules of the amino acid tryptophan linked by an ethylidene bridge. Its chemical formula is C24H26N4O4C_{24}H_{26}N_{4}O_{4}, and it has a molecular weight of approximately 434.49 g/mol . This compound has gained attention due to its association with L-tryptophan, particularly as a contaminant linked to the eosinophilia-myalgia syndrome, a serious condition that arose from certain L-tryptophan supplements in the late 1980s .

The exact mechanism by which EBT causes EMS is not fully understood. However, some hypotheses suggest that it may interfere with tryptophan metabolism or interact with cellular receptors involved in immune function []. Further research is needed to elucidate the specific mechanism of action.

Typical of amino acids and their derivatives. These include:

  • Hydrolysis: In aqueous environments, it can hydrolyze to release free tryptophan.
  • Transamination: It may participate in transamination reactions, where the amino group can be transferred to other keto acids.
  • Decarboxylation: Under acidic conditions, it may lose a carboxyl group, producing tryptamine or related compounds.

These reactions are significant in understanding its behavior in biological systems and potential metabolic pathways.

The biological activity of 1,1'-ethylidenebis(tryptophan) has been studied primarily in relation to its effects on protein synthesis and cellular proliferation. Research indicates that it can compete with L-tryptophan for incorporation into proteins, affecting protein synthesis rates in vitro . Additionally, it has been shown to influence the proliferation of eosinophilic leukemia cells, suggesting potential implications for cancer research .

Synthesis of 1,1'-ethylidenebis(tryptophan) can be achieved through several methods:

  • Condensation Reactions: By condensing two molecules of L-tryptophan using an appropriate dehydrating agent.
  • Chemical Modification: Modifying commercially available L-tryptophan with reagents that facilitate the formation of the ethylidene bridge.

These methods highlight the compound's accessibility for research purposes.

1,1'-Ethylidenebis(tryptophan) has several applications:

  • Research Tool: It is utilized in proteomics research to study protein interactions and synthesis mechanisms.
  • Pharmaceutical Research: Its connection to eosinophilia-myalgia syndrome makes it relevant in studies related to drug safety and efficacy.
  • Biochemical Studies: It serves as a model compound for investigating tryptophan metabolism and related pathways.

Interaction studies have revealed that 1,1'-ethylidenebis(tryptophan) interacts with various proteins and cellular systems. Notably:

  • In vitro studies demonstrated that it competes with L-tryptophan for binding sites on hepatic nuclear proteins .
  • Its presence alters the incorporation rates of labeled amino acids into proteins, indicating its potential influence on metabolic processes.

These interactions underscore its significance in biochemical research.

Several compounds are structurally or functionally similar to 1,1'-ethylidenebis(tryptophan). Here are some notable examples:

Compound NameStructure/RelationUnique Features
L-TryptophanParent amino acidPrecursor to serotonin; essential amino acid.
5-HydroxytryptophanHydroxylated derivative of tryptophanDirect precursor to serotonin; involved in mood regulation.
TryptamineDecarboxylated form of tryptophanNeurotransmitter; involved in signaling pathways.
2-MethyltryptophanMethylated derivative of tryptophanMay have altered biological activity compared to tryptophan.

The uniqueness of 1,1'-ethylidenebis(tryptophan) lies in its ethylidene linkage, which alters its binding properties and biological activities compared to these similar compounds. Its role as a contaminant in L-tryptophan supplements also distinguishes it from other derivatives.

Condensation Mechanisms Involving L-Tryptophan and Acetaldehyde Byproducts

1,1'-Ethylidenebis(tryptophan) (EBT) forms through a non-enzymatic condensation reaction between L-tryptophan and acetaldehyde under acidic conditions [1] [5]. This process involves nucleophilic attack by the amino group of one tryptophan molecule on the carbonyl carbon of acetaldehyde, followed by dehydration to form an imine intermediate. A second equivalent of tryptophan then reacts with this intermediate, resulting in the formation of a dimeric structure bridged by an ethylidene group [1].

Industrial production of L-tryptophan via fermentation occasionally leads to EBT formation when acetaldehyde byproducts accumulate during downstream processing. For example, incomplete purification of fermentation broth or exposure to acidic pH conditions during crystallization can promote this side reaction [1] [5]. The reaction kinetics are influenced by temperature, with higher temperatures (≥50°C) accelerating dimerization rates. Analytical studies have detected EBT concentrations up to 1,400 mg/kg in pharmaceutical-grade tryptophan batches when process controls are insufficient [1].

Role of Bacterial Fermentation Conditions in Dimerization Reactions

Bacterial fermentation using Escherichia coli strains represents the primary method for industrial L-tryptophan production. While modern strains like E. coli KCCM 80152 are engineered to minimize byproduct formation, acetaldehyde can still accumulate as a metabolic side product during the tricarboxylic acid cycle [5] [6]. Key fermentation parameters influencing EBT formation include:

  • pH fluctuations: Extended exposure to pH <5.5 during broth acidification increases acetaldehyde availability and promotes condensation reactions [1] [5].
  • Residual carbon sources: Excess glucose in fermentation media enhances acetaldehyde production through glycolytic overflow metabolism [3] [6].
  • Downstream processing delays: Prolonged holding times before purification allow chemical interactions between tryptophan and reactive aldehydes [1] [7].

Notably, Bacteroides thetaiotaomicron in mixed microbial communities can suppress acetaldehyde generation through cross-feeding of monosaccharides, demonstrating how microbial ecology influences contaminant profiles [3]. However, this regulatory mechanism is absent in industrial monoculture fermentation systems.

Quality Control Challenges in Amino Acid Supplement Manufacturing

Manufacturers face three primary challenges in controlling EBT levels during tryptophan production:

  • Detection sensitivity: Regulatory limits for EBT in pharmaceutical-grade tryptophan require detection thresholds below 10 mg/kg [1] [5]. High-performance liquid chromatography (HPLC) with UV detection at 220 nm remains the standard analytical method, though liquid chromatography–tandem mass spectrometry (LC-MS/MS) offers improved specificity for distinguishing EBT from structural analogs like 3-(phenylamino)alanine [7].

  • Process validation: Good Manufacturing Practice (GMP) guidelines mandate rigorous monitoring of critical control points, including:

    • Acetaldehyde concentrations in fermentation feedstocks
    • pH stability during purification stages
    • Thermal exposure during drying processes [4] [5]
  • Interbatch variability: Analyses of five industrial batches showed EBT levels ranging from undetectable (<1 mg/kg) to 20 mg/kg in feed-grade products, highlighting the need for real-time process analytics [1] [5]. The table below summarizes key quality parameters for EBT control:

ParameterTarget SpecificationAnalytical Method
EBT concentration<10 mg/kgHPLC (EurPh 2.2.29) [5]
Total impurities<400 mg/kgUV220 nm chromatography [1]
Acetaldehyde residuals<50 ppmGas chromatography [5]

Implementation of continuous flow reactors and in-line pH monitoring systems has reduced EBT formation in modern production facilities by 78% compared to batch processes [4] [5]. Nevertheless, the inherent reactivity of tryptophan's indole ring necessitates ongoing vigilance in quality assurance protocols.

XLogP3

-2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

434.19540532 g/mol

Monoisotopic Mass

434.19540532 g/mol

Heavy Atom Count

32

UNII

XP857D0YL2

Wikipedia

1,1'-ethylidenebis(L-tryptophan)

Dates

Modify: 2023-08-15

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